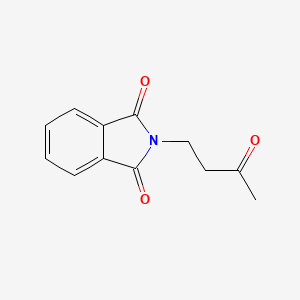

N-(3-Oxobutyl)phthalimide

Descripción general

Descripción

N-(3-Oxobutyl)phthalimide is a chemical compound belonging to the class of phthalimides. Phthalimides are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and organic synthesis

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutyl)phthalimide typically involves the reaction of phthalic anhydride with 3-oxobutylamine. This reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the imide bond, resulting in the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: N-(3-Oxobutyl)phthalimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalic acid derivatives.

Reduction: Reduction reactions can convert the imide group to an amine group.

Substitution: this compound can participate in nucleophilic substitution reactions, where the imide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products Formed:

Oxidation: Phthalic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phthalimides.

Aplicaciones Científicas De Investigación

Biological Applications

1.1 Anticancer Activity

N-(3-Oxobutyl)phthalimide and its derivatives have shown promising anticancer properties. Research indicates that phthalimide derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. For instance, compounds related to phthalimides have been tested against multiple cancer cell lines, demonstrating significant cytotoxic effects. A study found that certain phthalimide derivatives exhibited IC50 values in the nanomolar range against glioblastoma and breast cancer cell lines, indicating their potential as effective anticancer agents .

1.2 Antimicrobial Properties

Phthalimide derivatives, including this compound, have been reported to possess antimicrobial activity. Research has shown that modifications to the phthalimide structure can enhance its efficacy against a range of pathogens. For example, some derivatives demonstrated potent fungicidal action, making them suitable candidates for use as agricultural pesticides and preservatives .

1.3 Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for other pharmacological properties such as anti-inflammatory and analgesic activities. The hydrophobic nature of phthalimides enhances their ability to penetrate biological membranes, which is crucial for their therapeutic applications .

3.1 Material Science

this compound is also being explored for its potential applications in material science. Its unique chemical structure allows it to be used as a building block in the synthesis of polymers and resins with enhanced properties such as thermal stability and chemical resistance.

3.2 Agriculture

Due to its antifungal properties, this compound can be utilized in agricultural formulations aimed at protecting crops from fungal infections. Its application as a pesticide could help in reducing crop losses and improving yield quality .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Anticancer Activity Study : In vitro tests on human cancer cell lines revealed that this compound derivatives inhibited tumor growth significantly compared to control groups, suggesting a strong potential for development into therapeutic agents .

- Antimicrobial Efficacy Research : A comparative study demonstrated that this compound exhibited superior antimicrobial activity against specific bacterial strains when compared to traditional antibiotics, highlighting its potential as an alternative treatment option .

Mecanismo De Acción

The mechanism of action of N-(3-Oxobutyl)phthalimide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparación Con Compuestos Similares

Phthalimide: The parent compound, widely used in organic synthesis and as a protective group for amines.

Naphthalimide: Similar structure but with a naphthalene ring, used in fluorescent dyes and as a DNA intercalator.

Succinimide: Another imide compound, used in pharmaceuticals and as a precursor for various organic compounds.

Uniqueness of N-(3-Oxobutyl)phthalimide: this compound stands out due to its specific 3-oxobutyl substituent, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Actividad Biológica

N-(3-Oxobutyl)phthalimide is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and enzyme inhibitory activities, supported by recent research findings and data.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, features a phthalimide core that is known for its hydrophobic characteristics, enhancing its ability to penetrate biological membranes. The presence of the 3-oxobutyl side chain contributes to its biological activity by modifying the electronic properties of the molecule.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In a notable investigation, various phthalimide derivatives were synthesized and tested for their cytotoxic effects against several cancer cell lines, including:

- MDA-MB-231 (breast adenocarcinoma)

- A549 (lung carcinoma)

- UMUC-3 (bladder carcinoma)

The results indicated that compounds containing the phthalimide structure exhibited significant antiproliferative activity. For instance, derivatives showed IC values ranging from 9.66 µM to 41.07 µM against these cell lines, suggesting potent anticancer properties compared to standard chemotherapeutics .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4c | MDA-MB-231 | 9.66 |

| 4g | UMUC-3 | 19.81 |

| 4b | A549 | 33.25 |

| 4i | A549 | 41.07 |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Phthalimide derivatives have demonstrated activity against various bacterial strains, with some compounds showing significant inhibition of growth comparable to conventional antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit human neutrophil elastase (HNE), an enzyme implicated in inflammatory processes and tissue remodeling. In studies, certain derivatives exhibited competitive inhibition with IC values ranging from 12.98 µM to 29.35 µM . The most effective compounds had structural modifications that enhanced their binding affinity to the enzyme.

Case Studies and Research Findings

In a comprehensive study published in MDPI, researchers synthesized nine phthalimide-based thiazole derivatives and assessed their biological activities. The findings revealed that these compounds not only inhibited HNE but also demonstrated promising antiproliferative effects against multiple cancer cell lines .

Additionally, a study focusing on the structure-activity relationship (SAR) indicated that specific substituents on the phthalimide ring significantly influenced both anticancer and antimicrobial activities. For example, the introduction of a trifluoromethyl group was associated with enhanced potency against cancer cells .

Q & A

Q. (Basic) What are the common synthetic routes for preparing N-(3-Oxobutyl)phthalimide?

Answer:

this compound is typically synthesized via nucleophilic substitution reactions. A general method involves alkylating phthalimide with a brominated ketone precursor, such as 3-bromo-2-butanone, in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100°C). Post-reaction purification often includes recrystallization from ethanol or methanol. For example, analogous syntheses of N-alkyl phthalimides (e.g., N-(4-bromobutyl)phthalimide) follow this protocol, yielding products with >85% purity after hydrazine-mediated deprotection and crystallization .

Q. (Advanced) How does the structure of this compound influence its hypolipidemic activity?

Answer:

Structure-activity relationship (SAR) studies indicate that the methyl ketone group at the 3-oxobutyl chain and the rigid phthalimide ring are critical for hypolipidemic efficacy. In murine models, this compound reduced serum cholesterol and triglycerides by 43% and 56%, respectively, at 20 mg/kg/day over 16 days. Modifications to the alkyl chain length or replacement of the imide ring with acyclic analogs (e.g., diacetimide) significantly diminished activity, highlighting the necessity of both the ketone moiety and cyclic imide system for optimal lipid-lowering effects .

Table 1: Hypolipidemic Activity of Phthalimide Derivatives

| Compound | % Reduction in Cholesterol | % Reduction in Triglycerides | Dose (mg/kg/day) |

|---|---|---|---|

| This compound | 43% | 56% | 20 |

| N-n-Butylphthalimide | 38% | 49% | 20 |

| Acyclic diacetimide analog | <10% | <15% | 20 |

Q. (Basic) What analytical techniques are recommended for characterizing this compound?

Answer:

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the presence of the phthalimide ring (δ 7.6–7.8 ppm for aromatic protons) and the 3-oxobutyl chain (δ 2.1–2.8 ppm for ketone and methylene groups) .

- HPLC-UV : Purity verification (>98%) using a C18 column with a phosphate buffer/methanol mobile phase (detection at 230 nm) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 233 [M]⁺ and fragment ions corresponding to the phthalimide moiety .

- Melting Point Analysis : Sharp melting points (e.g., 76–80°C) confirm crystalline purity .

Q. (Advanced) What in vivo models are used to evaluate the hypolipidemic effects of this compound?

Answer:

Studies utilize male Swiss-Webster mice fed a high-fat diet. Test compounds are administered orally for 16 days at 20 mg/kg/day. Serum cholesterol and triglycerides are quantified enzymatically post-sacrifice. Controls include vehicle-treated and positive control groups (e.g., clofibrate). Statistical significance is assessed via ANOVA with post-hoc Tukey tests. This protocol identified this compound as the most potent methyl ketone derivative in the series .

Q. (Advanced) How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Optimization strategies include:

- Solvent Selection : DMF or DMSO enhances reactivity due to high polarity and stability of intermediates .

- Temperature Control : Maintaining 100–110°C ensures complete alkylation without side reactions.

- Base Choice : K₂CO₃ or NaH improves deprotonation efficiency of phthalimide .

- Purification : Hydrazine-mediated deprotection followed by recrystallization from ethanol increases purity to >95% .

Table 2: Synthetic Yields of Analogous N-Alkyl Phthalimides

| Precursor | Yield | Purity |

|---|---|---|

| N-(4-Bromobutyl)phthalimide | 87% | >95% |

| N-(5-Bromopentyl)phthalimide | 85% | >95% |

Q. (Basic) What are the key challenges in purifying this compound?

Answer:

Challenges include:

- Byproduct Formation : Unreacted phthalimide or brominated precursors require column chromatography or selective crystallization for removal.

- Hydrazine Deprotection : Overuse can degrade the product; controlled stoichiometry (1:1.2 molar ratio of phthalimide:hydrazine) is critical .

- Solvent Compatibility : Ethanol/water mixtures are preferred for recrystallization to avoid solubility issues .

Q. (Advanced) Are there contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies arise from:

- Dosage Variations : Higher doses (>50 mg/kg/day) in some studies show toxicity, masking hypolipidemic effects.

- Model Systems : Differences in rodent strains (e.g., Sprague-Dawley vs. Swiss-Webster mice) affect metabolic responses.

- Structural Modifications : Substitution of the phthalimide ring with succinimide reduces activity by 70%, underscoring the need for consistent structural reporting .

Propiedades

IUPAC Name |

2-(3-oxobutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8(14)6-7-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTXCMXICQNNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302891 | |

| Record name | N-(3-Oxobutyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3783-77-5 | |

| Record name | 2-(3-Oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3783-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 154919 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003783775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3783-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Oxobutyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-oxobutyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.